molecular formula C7H3BClF3KN B8020537 Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Cat. No.: B8020537
M. Wt: 243.46 g/mol
InChI Key: DSDAJQHAUHPUMI-UHFFFAOYSA-N
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Description

Potassium (3-chloro-4-cyanophenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the potassium organotrifluoroborate family, which is known for its stability and versatility in various chemical reactions. The compound’s molecular formula is C7H3BClF3KN, and it is often used as a reagent in Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of potassium (3-chloro-4-cyanophenyl)trifluoroborate typically involves the reaction of 3-chloro-4-cyanophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

3-chloro-4-cyanophenylboronic acid+KHF2Potassium (3-chloro-4-cyanophenyl)trifluoroborate\text{3-chloro-4-cyanophenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 3-chloro-4-cyanophenylboronic acid+KHF2​→Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Industrial production methods for this compound are similar but often involve optimization of reaction conditions to increase yield and purity. This may include the use of different solvents, temperatures, and purification techniques .

Chemical Reactions Analysis

Potassium (3-chloro-4-cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium (3-chloro-4-cyanophenyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism by which potassium (3-chloro-4-cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Potassium (3-chloro-4-cyanophenyl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate

These compounds share similar stability and reactivity profiles but differ in their substituents, which can influence their reactivity and the types of products formed. This compound is unique due to the presence of both chloro and cyano groups, which can provide additional sites for further functionalization and increase its versatility in synthetic applications .

Properties

IUPAC Name

potassium;(3-chloro-4-cyanophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BClF3N.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAJQHAUHPUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C#N)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BClF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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